N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Overview
Description
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H14N2O3S. It is also known by its IUPAC name, 1-(phenylsulfonyl)-4-piperidinone oxime. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidinone oxime structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-(phenylsulfonyl)-4-piperidinone with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification methods to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidinone derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound’s oxime group can form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(phenylsulfonyl)-4-piperidinone: Lacks the oxime group, making it less reactive in certain chemical reactions.
4-piperidinone oxime: Lacks the benzenesulfonyl group, affecting its overall chemical properties and reactivity.
N-(benzenesulfonyl)piperidine: Similar structure but without the oxime group, leading to different chemical behavior.
Uniqueness
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is unique due to the presence of both the benzenesulfonyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYXGQEEGYFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280105 | |
Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-87-5 | |
Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34259-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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